(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
Description
(Z)-N-(6-Acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a benzothiazole-derived compound featuring a unique stereochemical (Z)-configuration. Its structure includes a benzo[d]thiazole core substituted with an acetamido group at position 6, an allyl group at position 3, and a 2-iodobenzamide moiety. The iodine atom in the benzamide group enhances molecular polarizability and may influence binding interactions with biological targets .
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h3-9,11H,1,10H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRAONORROOXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as benzo[d]thiazole carboxamide derivatives have been studied for their antimycobacterial properties. These compounds have shown significant activity against Mycobacterium tuberculosis.
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of the target’s function. The interaction between the compound and its target can result in changes at the molecular level, affecting the target’s activity and potentially leading to cell death.
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis, suggesting that they may affect pathways related to bacterial growth and survival.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction. This suggests that these compounds have been optimized for bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that they may lead to the inhibition of bacterial growth.
Biological Activity
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic compound with potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The following sections detail its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N4O4S, with a molecular weight of 422.46 g/mol. The compound features a complex structure that includes a benzothiazole core, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit various biological activities. Here are some specific findings related to this compound:
Anticancer Activity
- Mechanism of Action : Studies suggest that this compound may induce apoptosis in cancer cells. The presence of the benzothiazole moiety is linked to the inhibition of cell proliferation and the induction of cell cycle arrest in various cancer cell lines.
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
- Bacterial Inhibition : Preliminary studies indicate that this compound has antimicrobial properties, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis.
- Fungal Activity : There is also evidence suggesting antifungal activity, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various benzothiazole derivatives, including this compound. Results showed a significant reduction in cell viability in treated cancer cells compared to controls.
- Case Study 2 : In another research project focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition at low concentrations.
Data Summary Table
| Biological Activity | Assay Type | Cell Line/Organism | Result |
|---|---|---|---|
| Anticancer | MTT Assay | Breast Cancer Cells | IC50 = 15 µM |
| Antimicrobial | Disk Diffusion | Staphylococcus aureus | Zone of Inhibition = 12 mm |
| Antifungal | Broth Microdilution | Candida albicans | MIC = 8 µg/mL |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues from Benzothiazole Hybrids
Compound A : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Key Differences : Replaces the acetamido group with a nitro group (electron-withdrawing) and introduces a thiadiazole-thioacetamide side chain.
- Activity : Demonstrates potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and antiproliferative effects against HepG2 cancer cells (IC₅₀ = 5.18 µM) .
- Pharmacokinetics : Predicted to have moderate intestinal absorption (72%) but high plasma protein binding (95%) .
Compound B : (Z)-N-(6-Ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide
- Key Differences : Substitutes acetamido with ethoxy and replaces the 2-iodobenzamide with a thiophene sulfonamide group.
- Properties: Lower molecular weight (354.5 g/mol) and altered solubility due to the sulfonamide moiety. No bioactivity data reported .
Compound C : (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-iodophenyl)ethan-1-one (3x)
- Key Differences : Features a bromobenzyl group at position 3 and a 4-iodophenyl ketone instead of the allyl and benzamide groups.
- Activity : Exhibits aggregation-induced emission (AIE) properties, with fluorescence quantum yield (Φ) of 0.43 in solid state .
Functional Analogues with Similar Pharmacophores
Compound D: (Z)-N-((3-((E)-4-((3-Amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide
- Key Differences : Incorporates a carbamoylpyridine-hydroxylpropoxy side chain and an oxazole-carboxamide group.
- Application : Optimized as a STING agonist for antibody-drug conjugates (ADCs), with 63% synthetic yield and confirmed bioactivity via NMR .
Compound E: N-((Z)-4-Adamantyl-3-(3-amino-1,4-naphthoquinone)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
- Key Differences: Replaces the benzothiazole core with a naphthoquinone-thiazole hybrid and includes an adamantyl group.
- Activity : Shows enzyme inhibition (e.g., COX-2) and a pKa of 7.2, indicating moderate acidity .
Comparative Analysis of Key Properties
*Estimated based on molecular formula.
Research Implications and Unique Advantages
- Target Compound vs. However, the lack of a thiadiazole moiety might reduce kinase inhibition potency .
- Target Compound vs. Compound C : The 2-iodobenzamide group in the target compound could offer stronger halogen bonding than Compound C’s 4-iodophenyl ketone, favoring interactions with hydrophobic enzyme pockets .
- Target Compound vs. Compound D : While both have benzothiazole cores, the allyl and iodobenzamide groups in the target compound may reduce steric hindrance compared to Compound D’s bulky carbamoylpyridine chain, enabling easier membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
